3',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
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Overview
Description
3’,4’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is a synthetic organic compound with the molecular formula C16H20Cl2O3. It is characterized by the presence of dichlorophenyl and dioxane groups, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 5,5-dimethyl-1,3-dioxane-2-methanol under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3’,4’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone
- 1,3-Dichloro-5,5-dimethylhydantoin
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Uniqueness
3’,4’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is unique due to its specific substitution pattern on the phenyl ring and the presence of the dioxane moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)11-6-7-12(17)13(18)8-11/h6-8,15H,3-5,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMZTPPAGIUFCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646061 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-04-5 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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